3-Bromo-5-(morpholin-4-yl)benzamide
Description
3-Bromo-5-(morpholin-4-yl)benzamide is a substituted benzamide derivative featuring a bromine atom at the 3-position and a morpholine ring at the 5-position of the benzene core. The morpholine moiety, a six-membered saturated ring containing one oxygen and one nitrogen atom, is known to enhance solubility and serve as a hydrogen-bond acceptor in medicinal chemistry . The bromine substituent, an electron-withdrawing group, may influence electronic distribution, reactivity, and intermolecular interactions, such as halogen bonding.
Properties
IUPAC Name |
3-bromo-5-morpholin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c12-9-5-8(11(13)15)6-10(7-9)14-1-3-16-4-2-14/h5-7H,1-4H2,(H2,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJZANMCOXDKEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=CC(=C2)C(=O)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(morpholin-4-yl)benzamide typically involves the bromination of a benzamide precursor followed by the introduction of a morpholine group. One common method involves the following steps:
Bromination: The starting material, 3-amino-5-bromobenzamide, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (CH2Cl2) at low temperatures.
Morpholine Introduction: The brominated intermediate is then reacted with morpholine in the presence of a base such as potassium carbonate (K2CO3) to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(morpholin-4-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like sodium hydride (NaH).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Organic Synthesis: 3-Bromo-5-(morpholin-4-yl)benzamide serves as a precursor for synthesizing more complex organic molecules. Its unique substitution pattern allows for the development of new chemical reactions and materials .
- Reactivity Studies: The compound's reactivity can be investigated to explore new synthetic pathways or to develop novel materials with specific properties.
2. Biology:
- Enzyme Inhibition Studies: Research indicates that this compound may act as an inhibitor of specific enzymes, making it a candidate for studying enzyme kinetics and mechanisms . The presence of the morpholine ring is believed to enhance binding affinity to target proteins.
- Receptor Binding Studies: As a potential ligand, it can be used to probe the binding sites of various receptors, aiding in understanding receptor-ligand interactions.
3. Medicine:
- Therapeutic Potential: Preliminary studies suggest that this compound may have therapeutic applications in treating diseases due to its biological activity. It has been explored for its potential in developing drugs with anti-inflammatory, anticancer, or antimicrobial properties .
- Antiviral Research: Similar compounds have shown promise as inhibitors against viral infections, such as Ebola and Marburg viruses. The structure-activity relationship (SAR) studies indicate that modifications to the morpholine ring can enhance antiviral potency .
Case Studies
1. Antiviral Activity Against Filoviruses:
Research has highlighted the potential of compounds structurally related to this compound in inhibiting Ebola virus entry. In high-throughput screening assays, several derivatives demonstrated significant antiviral activity, suggesting that similar modifications could enhance efficacy against these pathogens .
2. Structure-Activity Relationship Studies:
A study focused on the SAR of aminomethylbenzamides revealed that modifications to the morpholine substituent could lead to enhanced potency against viral targets. Compounds were evaluated using pseudotyped assays, which are effective for identifying potential antiviral agents without requiring BSL-4 facilities .
Mechanism of Action
The mechanism of action of 3-Bromo-5-(morpholin-4-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The morpholine ring can enhance the compound’s ability to bind to biological targets, while the bromine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
Substituent Effects
- Morpholine vs. Thiophene: The compound N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide () shares the benzamide and morpholine motifs but replaces bromine with a thiophene ring. The morpholine ring in both compounds adopts a chair conformation, but the dihedral angles between aromatic systems differ significantly (e.g., 63.54° between thiophene and morpholine in ), suggesting substituent-dependent conformational flexibility .
- Bromo vs. Methoxy/Triazine: The triazine-based compound in includes bromine and methoxy groups.
Molecular Packing and Intermolecular Interactions
- The thiophene-containing benzamide in forms N–H⋯O hydrogen-bonded chains along the [001] direction, stabilized by the morpholine oxygen. In contrast, bromine’s larger atomic radius and polarizability in 3-Bromo-5-(morpholin-4-yl)benzamide could promote halogen bonding (C–Br⋯O/N), leading to distinct crystal packing motifs.
Physicochemical Properties
A comparative analysis of key properties is summarized below:
Key Observations :
- Bromine increases molecular weight and lipophilicity compared to sulfur (thiophene) or oxygen (methoxy) substituents.
- Morpholine enhances aqueous solubility, as seen in its prevalence in drug candidates .
Biological Activity
3-Bromo-5-(morpholin-4-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom and a morpholine ring attached to a benzamide structure. The molecular formula is CHBrNO, and it has a molecular weight of approximately 284.13 g/mol. The compound's structure is essential for its biological interactions and pharmacological properties.
Research indicates that this compound acts primarily as an inhibitor of specific biological pathways. It has shown significant activity against various targets, including serotonin transporters (SERT) and dopamine receptors. The compound's ability to modulate these targets positions it as a candidate for treating conditions such as depression and anxiety disorders .
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits antimicrobial properties . It has been tested against a range of pathogens, showing notable efficacy in inhibiting bacterial growth. The compound's antibacterial and antifungal activities suggest its potential use in treating infections .
Case Studies
- Antidepressant Potential : A study conducted on various morpholine derivatives, including this compound, found that these compounds displayed high affinity for SERT, indicating their potential as antidepressants. The most promising derivatives showed IC50 values in the nanomolar range .
- Anti-inflammatory Effects : Another investigation highlighted the anti-inflammatory properties of this compound. The compound was shown to inhibit pro-inflammatory cytokines, suggesting its utility in managing inflammatory diseases .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
